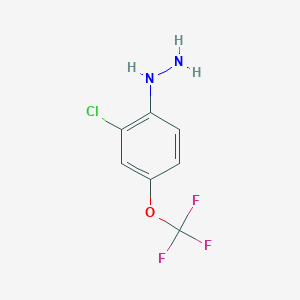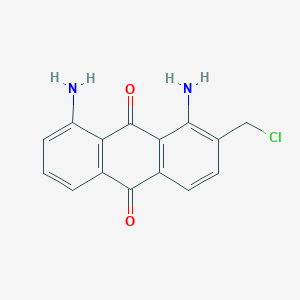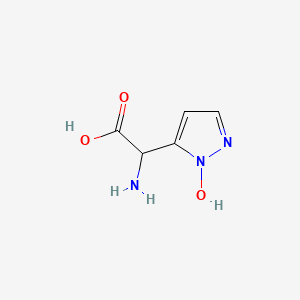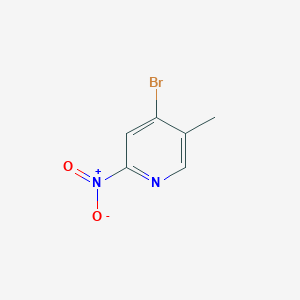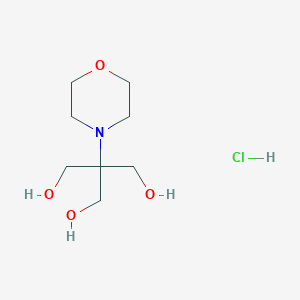
2-(Hydroxymethyl)-2-morpholinopropane-1,3-diol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydroxymethyl)-2-morpholinopropane-1,3-diol hydrochloride is a chemical compound widely used in various scientific fields. It is known for its buffering properties, making it valuable in biochemical and molecular biology applications. This compound is particularly useful in maintaining the pH of solutions, which is crucial for many experimental procedures.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-2-morpholinopropane-1,3-diol hydrochloride typically involves the reaction of morpholine with formaldehyde and subsequent hydrochloric acid treatment. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. The process involves large-scale reactors and precise control of reaction parameters to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(Hydroxymethyl)-2-morpholinopropane-1,3-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
2-(Hydroxymethyl)-2-morpholinopropane-1,3-diol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a buffering agent in various chemical reactions to maintain stable pH levels.
Biology: In biological research, it is used in buffer solutions for cell culture and molecular biology experiments.
Medicine: The compound is used in pharmaceutical formulations to stabilize the pH of drug solutions.
Industry: It finds applications in the manufacturing of various chemical products where pH control is essential.
Mecanismo De Acción
The primary mechanism of action of 2-(Hydroxymethyl)-2-morpholinopropane-1,3-diol hydrochloride is its ability to act as a buffer. It maintains the pH of solutions by neutralizing small amounts of added acid or base. This buffering action is crucial in many biochemical and molecular biology experiments where pH stability is required.
Comparación Con Compuestos Similares
Similar Compounds
Tris (tris(hydroxymethyl)aminomethane): Another widely used buffering agent in biochemical research.
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): Known for its buffering capacity in cell culture media.
MOPS (3-(N-morpholino)propanesulfonic acid): Used in biological and biochemical research for its buffering properties.
Uniqueness
2-(Hydroxymethyl)-2-morpholinopropane-1,3-diol hydrochloride is unique due to its specific buffering range and compatibility with various biological systems. Its ability to maintain stable pH levels in different experimental conditions makes it a valuable tool in scientific research.
Propiedades
Fórmula molecular |
C8H18ClNO4 |
|---|---|
Peso molecular |
227.68 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-2-morpholin-4-ylpropane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C8H17NO4.ClH/c10-5-8(6-11,7-12)9-1-3-13-4-2-9;/h10-12H,1-7H2;1H |
Clave InChI |
LTBCLWWGUYBHBT-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(CO)(CO)CO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



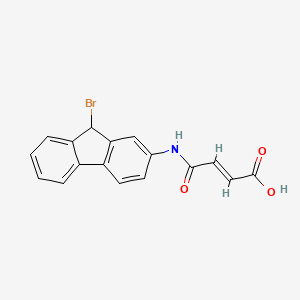
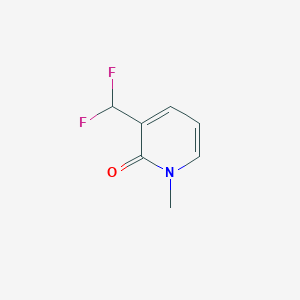


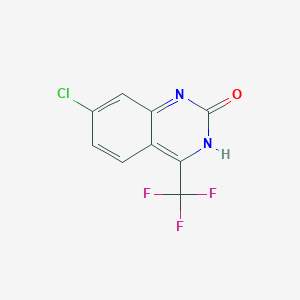


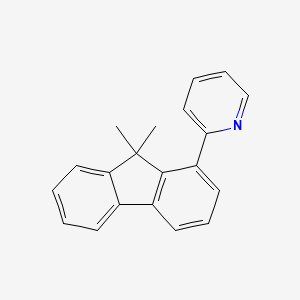
![(6-Chloro-[2,4'-bipyridin]-5-yl)methanol](/img/structure/B13144518.png)
